3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid
Description
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid is a propionic acid derivative characterized by a 2-phenylpropanoic acid backbone substituted with a 3-hydroxy-1-oxo-2-phenylpropoxy group. Structurally, it shares similarities with non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, ketoprofen, and flurbiprofen, which are classified as propionic acid derivatives and act as non-selective cyclooxygenase (COX) inhibitors . The compound’s anti-inflammatory activity is hypothesized to arise from its ability to inhibit COX-1 and COX-2 enzymes, which are critical in prostaglandin synthesis. Computational studies using density functional theory (DFT) suggest that its electronic properties, including HOMO-LUMO energy gaps, bond dissociation enthalpy (BDE), and electrophilicity index, may influence its binding affinity to COX active sites . Additionally, its 3-hydroxy group and phenyl substituents likely enhance hydrogen bonding and hydrophobic interactions with target proteins, as observed in molecular docking studies of analogous profen drugs .
Properties
Molecular Formula |
C18H18O5 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-(3-hydroxy-2-phenylpropanoyl)oxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C18H18O5/c19-11-15(13-7-3-1-4-8-13)18(22)23-12-16(17(20)21)14-9-5-2-6-10-14/h1-10,15-16,19H,11-12H2,(H,20,21) |
InChI Key |
DOKFTILTBKIDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(=O)OCC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxy-2-phenylpropanoic acid with 3-hydroxy-1-oxo-2-phenylpropane under acidic conditions. This reaction is followed by hydrolysis to yield the desired product. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carbonyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propionic Acid Derivatives
Key Observations:
Halogenation (e.g., iodine in iodophenic acid) increases molecular weight and lipophilicity, altering pharmacokinetic profiles but shifting applications away from NSAID activity .
The target compound’s extended conjugation (due to the phenylpropoxy group) may lower its HOMO energy, enhancing electron-donor capacity . Electrophilicity index (ω) values, critical for predicting drug-receptor interactions, are likely higher in the target compound than in ibuprofen due to its additional electron-withdrawing oxo group .
Butropium bromide, a derivative containing the 3-hydroxy-1-oxo-2-phenylpropoxy moiety, demonstrates spasmolytic activity, suggesting the target compound may have off-target effects on muscarinic receptors .
Mechanistic and Selectivity Profiles
- COX Inhibition: Like ibuprofen, the compound is predicted to inhibit both COX-1 and COX-2 non-selectively, as propionic acid derivatives typically lack the sulfonamide or sulfone groups required for COX-2 selectivity .
- Binding Mode : Molecular docking studies of similar compounds suggest that the phenyl groups interact with hydrophobic pockets in COX-1/2, while the carboxylic acid moiety coordinates with arginine/tyrosine residues in the active site .
Biological Activity
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes findings from diverse sources, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenylpropanoic acid backbone with a hydroxy and keto functional group, contributing to its biological activity.
Antioxidant Properties
Research indicates that this compound possesses significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, administration of this compound resulted in reduced edema and pain, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
Preliminary studies indicate that this compound may have anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxy group plays a pivotal role in neutralizing free radicals, thereby mitigating oxidative stress.
- Cytokine Modulation : By downregulating pro-inflammatory cytokines, the compound helps in reducing inflammation.
- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and the mitochondrial pathway in cancer cells.
Case Study 1: Antioxidant Activity in Diabetic Rats
A study conducted on diabetic rats demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to the control group. The results indicated improved glycemic control and reduced complications associated with diabetes .
Case Study 2: Anti-inflammatory Response in Arthritis Models
In a model of rheumatoid arthritis, administration of this compound led to a marked decrease in joint swelling and pain scores. Histological analysis revealed reduced inflammatory cell infiltration in joint tissues, supporting its potential use in managing inflammatory diseases .
Research Findings Summary Table
| Biological Activity | Mechanism | Study Type | Key Findings |
|---|---|---|---|
| Antioxidant | Free radical scavenging | In vitro | Significant reduction in oxidative stress markers |
| Anti-inflammatory | Cytokine inhibition | Animal model | Reduced edema and pain |
| Anticancer | Apoptosis induction | Cell line studies | Induced apoptosis in breast and colon cancer cells |
Q & A
Q. Q1. What are the primary synthetic routes for 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid, and how can its purity be validated?
A1. Synthesis typically involves coupling reactions between substituted phenylpropanoic acid derivatives and hydroxyl-containing intermediates. For example, tert-butoxycarbonyl (Boc)-protected amino acids (e.g., 3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid) can react with benzylamine derivatives under carbodiimide-mediated conditions to form ester or amide linkages . Purity validation requires HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and spectroscopic methods (FTIR for functional groups, ¹H/¹³C NMR for structural confirmation). Mass spectrometry (HRMS) is critical for verifying molecular ion peaks and isotopic patterns .
Q. Q2. What experimental techniques are used to study its interaction with cyclooxygenase (COX) enzymes?
A2. In vitro assays include:
- Enzyme inhibition kinetics : Measure IC₅₀ values using purified COX-1/COX-2 isoforms and colorimetric detection of prostaglandin metabolites (e.g., via ELISA).
- Molecular docking : Use software like AutoDock Vina to predict binding modes in COX active sites, guided by crystallographic data (PDB IDs: 1PTH for COX-1, 3NT1 for COX-2). Parameters include binding energy (ΔG) and hydrogen-bonding interactions .
- Cellular assays : Monitor prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages to assess anti-inflammatory activity .
Advanced Research Questions
Q. Q3. How can density functional theory (DFT) optimize the compound’s electronic properties for enhanced COX-2 selectivity?
A3. DFT calculations (e.g., B3LYP/6-311G++(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electronegativity (χ), and electrophilicity index (ω), which correlate with COX-2 binding. For example:
- Lower HOMO-LUMO gaps (<5 eV) suggest higher reactivity for electron transfer in enzyme-substrate interactions.
- Substituent effects (e.g., electron-withdrawing groups on phenyl rings) can be modeled to improve selectivity. Validation requires synthesizing derivatives and comparing computed vs. experimental IC₅₀ values .
Q. Q4. How should researchers address contradictions in kinetic data between enzyme inhibition assays and cellular models?
A4. Discrepancies may arise due to:
- Membrane permeability : Use logP calculations (e.g., via ChemAxon) to assess cellular uptake. Low permeability (logP < 2) may limit intracellular efficacy despite strong in vitro enzyme inhibition.
- Off-target effects : Perform proteome-wide binding assays (e.g., thermal shift assays) to identify non-COX targets.
- Metabolic stability : Incubate the compound with liver microsomes to evaluate CYP450-mediated degradation, which may reduce cellular activity .
Methodological Challenges
Q. Q5. What strategies are recommended for resolving stereochemical ambiguities in synthetic intermediates?
A5.
- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane/isopropanol to separate enantiomers.
- Vibrational circular dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configurations.
- X-ray crystallography : Co-crystallize intermediates with resolving agents (e.g., brucine) for unambiguous stereochemical determination .
Q. Q6. How can researchers validate computational predictions of metabolic pathways?
A6.
- In silico tools : Use MetaSite or GLORYx to predict Phase I/II metabolism.
- In vitro validation : Incubate the compound with human hepatocytes and analyze metabolites via LC-MS/MS. Key oxidative pathways (e.g., hydroxylation at benzylic positions) should align with DFT-predicted bond dissociation enthalpies (BDEs) .
Data Reproducibility
Q. Q7. What are the best practices for ensuring reproducibility in enzyme inhibition assays?
A7.
- Standardize enzyme sources : Use recombinant COX isoforms from the same supplier (e.g., Cayman Chemical) to minimize batch variability.
- Control for solvent effects : Limit DMSO concentrations to <1% (v/v) to avoid denaturation artifacts.
- Triplicate measurements : Report mean ± SEM and include positive controls (e.g., indomethacin for COX-1/2) in every assay .
Structural-Activity Relationship (SAR) Studies
Q. Q8. How does substitution at the 3-hydroxy-1-oxo group influence anti-inflammatory potency?
A8.
- Electron-donating groups (e.g., -OCH₃) increase COX-2 selectivity by enhancing hydrogen bonding with Arg120/Val523 residues.
- Steric bulk at this position reduces activity due to clashes with Tyr355 in COX-1. SAR studies should compare derivatives using molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding pocket flexibility .
Advanced Analytical Techniques
Q. Q9. What NMR strategies resolve overlapping signals in crowded spectra of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
